molecular formula C24H25N3O2 B271027 N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide

N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide

货号 B271027
分子量: 387.5 g/mol
InChI 键: MLSCBYGXEZWGBN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a phthalazinone derivative that has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors in the brain. In

作用机制

The mechanism of action of N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide is complex and not fully understood. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B in the brain. MPP+ selectively damages the dopaminergic neurons in the substantia nigra by inhibiting mitochondrial complex I, which leads to a loss of ATP production and oxidative stress. This results in the degeneration of dopaminergic neurons and the onset of Parkinsonian symptoms.
In addition to its neurotoxic effects, N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to modulate the activity of certain enzymes and receptors in the brain. For example, N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to modulate the activity of certain receptors, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide are diverse and complex. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide selectively damages the dopaminergic neurons in the substantia nigra, which leads to a loss of dopamine production and the onset of Parkinsonian symptoms. In addition to its neurotoxic effects, N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to have anti-inflammatory and anti-tumor properties, and it has been studied for its potential use in cancer therapy. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to modulate the activity of certain enzymes and receptors in the brain, and it has been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.

实验室实验的优点和局限性

One of the main advantages of using N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide in lab experiments is its ability to selectively damage the dopaminergic neurons in the substantia nigra, which makes it a useful model for studying the pathophysiology of Parkinson's disease. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide-induced Parkinson's disease is a widely used model for testing potential therapeutic interventions and for studying the underlying mechanisms of the disease.
However, there are also some limitations to using N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide in lab experiments. One limitation is that the neurotoxic effects of N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide are irreversible, which means that once the dopaminergic neurons are damaged, they cannot be restored. This makes it difficult to use N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide as a model for studying the potential for neuroregeneration in Parkinson's disease. Another limitation is that N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide-induced Parkinson's disease is a relatively acute model, which means that it may not fully capture the chronic nature of the disease.

未来方向

There are many potential future directions for research on N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide. One area of research is the development of new therapeutic interventions for Parkinson's disease. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide-induced Parkinson's disease is a widely used model for testing potential therapeutic interventions, and there is a need for new treatments that can slow or halt the progression of the disease.
Another area of research is the development of new models for studying the pathophysiology of Parkinson's disease. While N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide-induced Parkinson's disease is a useful model, it has some limitations, and there is a need for new models that can better capture the chronic nature of the disease.
Finally, there is a need for further research on the biochemical and physiological effects of N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide. While N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been studied extensively, there is still much that is not fully understood about its mechanism of action and its potential applications in scientific research. Further research in this area could lead to new insights into the pathophysiology of Parkinson's disease and other neurological disorders, as well as new therapeutic interventions for these conditions.

合成方法

The synthesis of N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide involves a multi-step process that begins with the reaction of 2-methylbenzylamine with phthalic anhydride to form the intermediate 2-(2-methylphenyl)-2,3-dihydrophthalic anhydride. This intermediate is then reacted with phenylhydrazine to form the final product, N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide. The purity and yield of the final product can be improved through various purification techniques, including recrystallization and column chromatography.

科学研究应用

N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been studied extensively for its potential applications in scientific research. One of the most well-known applications of N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide is its use as a neurotoxin in animal models of Parkinson's disease. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide is converted to a toxic metabolite by the enzyme monoamine oxidase-B in the brain, which selectively damages the dopaminergic neurons in the substantia nigra. This results in a loss of dopamine production and the onset of Parkinsonian symptoms in the animal model. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide-induced Parkinson's disease is a widely used model for studying the pathophysiology of Parkinson's disease and for testing potential therapeutic interventions.
In addition to its use as a neurotoxin, N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been studied for its potential applications in other areas of scientific research. For example, N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to have anti-inflammatory and anti-tumor properties, and it has been studied for its potential use in cancer therapy. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to modulate the activity of certain enzymes and receptors in the brain, and it has been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.

属性

产品名称

N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide

分子式

C24H25N3O2

分子量

387.5 g/mol

IUPAC 名称

N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)propanamide

InChI

InChI=1S/C24H25N3O2/c1-16-10-6-9-15-21(16)25-23(28)17(2)27-24(29)20-14-8-7-13-19(20)22(26-27)18-11-4-3-5-12-18/h3-6,9-12,15,17H,7-8,13-14H2,1-2H3,(H,25,28)

InChI 键

MLSCBYGXEZWGBN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4

规范 SMILES

CC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。